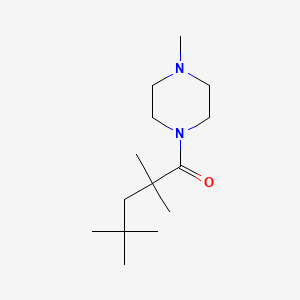

Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)-

説明

Piperazine derivatives are heterocyclic compounds widely recognized for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities . Piperazines are frequently modified at the N-1 and N-4 positions to optimize pharmacological profiles, as seen in compounds targeting FLT3 inhibition, PARP-1 selectivity, and antidiabetic activity .

特性

CAS番号 |

32905-69-4 |

|---|---|

分子式 |

C14H28N2O |

分子量 |

240.38 g/mol |

IUPAC名 |

2,2,4,4-tetramethyl-1-(4-methylpiperazin-1-yl)pentan-1-one |

InChI |

InChI=1S/C14H28N2O/c1-13(2,3)11-14(4,5)12(17)16-9-7-15(6)8-10-16/h7-11H2,1-6H3 |

InChIキー |

WTBIGFDDMGBTSB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CC(C)(C)C(=O)N1CCN(CC1)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives.

科学的研究の応用

Medicinal Applications

1.1 Antidepressant and Antipsychotic Properties

Piperazine derivatives are known for their potential in treating psychiatric disorders. Research has indicated that certain piperazine compounds exhibit significant effects on neurotransmitter systems, particularly dopamine and serotonin pathways. For instance, studies on 1,2,4-piperazine derivatives have shown their ability to modulate dopamine and serotonin release in the rat prefrontal cortex, suggesting potential applications in treating depression and anxiety disorders .

1.2 Neuroprotective Effects

Recent studies have focused on the synthesis of N-methyl-piperazine chalcones as dual inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are implicated in neurodegenerative diseases like Alzheimer's. The synthesized compounds demonstrated promising inhibitory activities against these enzymes, indicating their potential as therapeutic agents for cognitive disorders .

1.3 Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Certain studies have reported that piperazine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies have highlighted specific substitutions on the piperazine ring that enhance antimicrobial efficacy.

Industrial Applications

2.1 Synthesis of Pharmaceuticals

Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the production of drugs such as Ofloxacin and Zopiclone . The compound's ability to undergo selective methylation reactions makes it a valuable building block in organic synthesis.

2.2 Agricultural Chemicals

In addition to its medicinal uses, piperazine derivatives are being explored for applications in agricultural chemistry. They can act as intermediates in the synthesis of agrochemicals such as pesticides and herbicides. The versatility of piperazine chemistry allows for modifications that enhance the efficacy and safety profiles of these compounds.

Case Studies

作用機序

The mechanism of action of 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Key Trends and Structure-Activity Relationships (SAR)

- Substituent Bulk and Steric Effects : Branched alkyl groups (e.g., 2,2,4,4-tetramethylvaleryl) may improve metabolic stability by reducing enzymatic degradation, though this requires empirical validation. In contrast, bulky aromatic groups (e.g., trifluoromethyl benzyl) enhance target selectivity in FLT3 inhibitors .

- Aromatic vs. Alicyclic Substituents : Pyridinyl and benzyl groups improve cytotoxicity and receptor binding, as seen in SMO receptor antagonists . Conversely, alicyclic substituents (e.g., pyrrolidinyl) may reduce potency unless paired with electron-withdrawing groups .

- Electron-Deficient Moieties : Trifluoromethyl and sulfonyl groups enhance solubility and binding affinity in kinase inhibitors and PARP-1 antagonists .

- Synergistic Effects: Piperazine moieties often act synergistically with other pharmacophores. For example, aminoisoquinoline or imidazolyl groups are critical for FLT3 and antidiabetic activity, respectively .

Comparative Pharmacological Profiles

- Anticancer Activity : Piperazine derivatives with trifluoromethyl benzyl (IC₅₀ ~10–100 nM for FLT3) and pyridinyl groups (IC₅₀ <1 µM for SMO) show potent inhibition, whereas alicyclic derivatives are less effective .

- Antidiabetic Activity : PMS 812 (1-methyl-4-dichlorobenzyl derivative) improves glucose tolerance at 100 µmol/kg (po), highlighting the role of halogenated aromatics in insulin secretion .

Discussion of Contradictions and Limitations

While piperazine derivatives generally exhibit broad bioactivity, their efficacy is context-dependent. For instance:

- FLT3 Inhibitors: The 1-methyl-4-(trifluoromethylbenzyl)piperazine moiety alone is insufficient for activity, requiring complementary groups like aminoisoquinoline .

- N-Oxidation : N-oxides of antifilarial piperazines (e.g., CDRI Comp. 72/70) lose efficacy despite increased solubility, underscoring the importance of basicity and intact tertiary amines .

生物活性

Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H24N2

- Molecular Weight : 224.36 g/mol

- CAS Number : [not available in search results]

Biological Activity Overview

Piperazine derivatives are known for their wide range of pharmacological effects, including:

- Antifilarial Activity : Some piperazine derivatives have shown promising results in treating filarial infections. For instance, a related piperazine compound demonstrated significant macrofilaricidal and microfilaricidal activities against Brugia malayi, with notable inhibition of protease activity at concentrations as low as 1 µM .

- Immunostimulatory Effects : Research on piperidine-containing derivatives suggests potential immunostimulating properties. One study indicated that certain derivatives exceeded the immunostimulating activity of established drugs like levamisole .

The biological activity of piperazine compounds often involves interactions with specific biological targets:

- Kinase Inhibition : The compound interacts with various kinases, which are critical in cell signaling pathways. For example, studies have shown that piperazine derivatives can selectively inhibit CDK4/6 kinases, which play a vital role in cell cycle regulation .

Case Studies and Research Findings

- Antifilarial Activity Study :

- Immunostimulatory Activity Study :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。